molecular formula C4H12ClNO2 B2920675 1-Aminooxybutan-2-ol;hydrochloride CAS No. 2411227-28-4

1-Aminooxybutan-2-ol;hydrochloride

Cat. No.: B2920675
CAS No.: 2411227-28-4
M. Wt: 141.6
InChI Key: DPPYRFXJBFMBLL-UHFFFAOYSA-N
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Description

1-Aminooxybutan-2-ol;hydrochloride is a chemical compound with the molecular formula C4H12ClNO2. It is a derivative of butanol, where the hydroxyl group is substituted with an aminooxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminooxybutan-2-ol;hydrochloride can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with hydroxylamine hydrochloride under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Butan-2-ol and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.

    Procedure: The butan-2-ol is mixed with hydroxylamine hydrochloride in the presence of hydrochloric acid. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Aminooxybutan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Aminooxybutan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Aminooxybutan-2-ol;hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions and other reactive species, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Aminooxyethanol: A similar compound with a shorter carbon chain.

    1-Aminooxypropan-2-ol: Another related compound with a different carbon chain length.

    Hydroxylamine hydrochloride: A precursor used in the synthesis of 1-Aminooxybutan-2-ol;hydrochloride.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties. Its longer carbon chain compared to similar compounds provides different reactivity and solubility characteristics, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-aminooxybutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-2-4(6)3-7-5;/h4,6H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVZKURUDMRBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CON)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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